molecular formula C11H14Cl2FN3 B2973914 (4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride CAS No. 2230798-81-7

(4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Cat. No. B2973914
CAS RN: 2230798-81-7
M. Wt: 278.15
InChI Key: GCAWQOCGVWDEQU-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2230798-81-7 . It has a molecular weight of 278.16 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12FN3.2ClH/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8;;/h2-7,11H,13H2,1H3;2*1H . This indicates the presence of a fluorophenyl group, a methylpyrazol group, and a methanamine group in the structure.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. Like many other compounds, it likely interacts with its targets by binding to specific sites, influencing the targets’ functions and leading to changes at the cellular level .

Result of Action

The molecular and cellular effects of (4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

properties

IUPAC Name

(4-fluorophenyl)-(1-methylpyrazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.2ClH/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8;;/h2-7,11H,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAWQOCGVWDEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C2=CC=C(C=C2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride

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